molecular formula C9H13N3O5 B1462380 4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 40632-25-5

4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B1462380
CAS No.: 40632-25-5
M. Wt: 245.23 g/mol
InChI Key: UHDGCWIWMRVCDJ-SXFMXZDVSA-N
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Description

4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a deuterated form of cytidine, a nucleoside molecule that is a fundamental component of ribonucleic acid (RNA). The compound has the molecular formula C9H11D2N3O5 and a molecular weight of 245.23 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at the 5 and 6 positions in the cytidine molecule, making it useful in various scientific research applications.

Biochemical Analysis

Biochemical Properties

Cytidine-5,6-d2 is involved in several biochemical reactions, particularly in the synthesis and metabolism of nucleotides. It interacts with enzymes such as cytidine deaminase and uridine-cytidine kinase. Cytidine deaminase catalyzes the deamination of cytidine to uridine, while uridine-cytidine kinase phosphorylates cytidine to form cytidine monophosphate . These interactions are essential for the regulation of nucleotide pools within the cell and play a significant role in RNA and DNA synthesis.

Cellular Effects

Cytidine-5,6-d2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the synthesis of phosphatidylcholine, a major component of cell membranes, thereby supporting cellular stability and function . Additionally, Cytidine-5,6-d2 has been shown to increase the uptake of glutamate by astrocytes, which is crucial for maintaining neurotransmitter balance in the brain .

Molecular Mechanism

At the molecular level, Cytidine-5,6-d2 exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, it enhances the activity of uridine-cytidine kinase, leading to increased phosphorylation of cytidine . This phosphorylation is a critical step in the synthesis of nucleotides, which are essential for DNA and RNA production. Furthermore, Cytidine-5,6-d2 can influence gene expression by acting as a precursor for cytidine triphosphate, which is involved in the synthesis of RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytidine-5,6-d2 can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that Cytidine-5,6-d2 can have sustained effects on cellular function, particularly in enhancing the synthesis of phospholipids and supporting cell membrane integrity .

Dosage Effects in Animal Models

The effects of Cytidine-5,6-d2 vary with different dosages in animal models. At low doses, it has been shown to support neuronal health and enhance cognitive function . At high doses, Cytidine-5,6-d2 can have toxic effects, including neuronal damage and oxidative stress . The median lethal dose (LD50) for Cytidine-5,6-d2 in animal models is significantly higher than that of non-deuterated cytidine, indicating its relative safety at therapeutic doses .

Metabolic Pathways

Cytidine-5,6-d2 is involved in several metabolic pathways, including the synthesis of nucleotides and phospholipids. It is phosphorylated by uridine-cytidine kinase to form cytidine monophosphate, which can be further phosphorylated to cytidine diphosphate and cytidine triphosphate . These nucleotides are essential for RNA and DNA synthesis and play a crucial role in cellular metabolism. Additionally, Cytidine-5,6-d2 can be deaminated by cytidine deaminase to form uridine, which is involved in the synthesis of other nucleotides .

Transport and Distribution

Cytidine-5,6-d2 is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside the cell, Cytidine-5,6-d2 can be distributed to various cellular compartments, including the nucleus and mitochondria, where it participates in nucleotide synthesis and other metabolic processes .

Subcellular Localization

The subcellular localization of Cytidine-5,6-d2 is crucial for its activity and function. It is primarily localized in the cytoplasm, where it is involved in the synthesis of nucleotides and phospholipids . It can also be transported to the nucleus, where it participates in RNA synthesis and gene expression . The localization of Cytidine-5,6-d2 is regulated by specific targeting signals and post-translational modifications that direct it to different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves the incorporation of deuterium atoms into the cytidine molecule. One common method is the catalytic exchange reaction, where cytidine is treated with deuterium gas (D2) in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize impurities and maximize the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deoxycytidine derivatives, uridine derivatives, and various substituted cytidine analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies using NMR spectroscopy. This isotopic labeling makes it particularly valuable in research applications where precise tracking of molecular interactions and metabolic pathways is required.

Properties

IUPAC Name

4-amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-SXFMXZDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 3
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 4
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 5
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 6
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

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